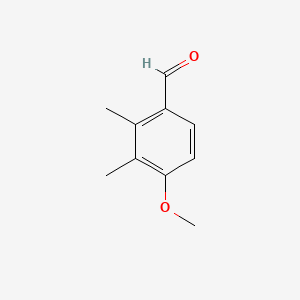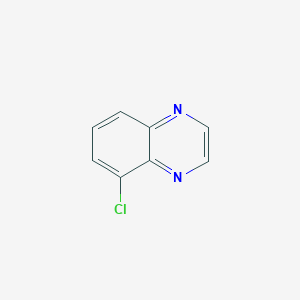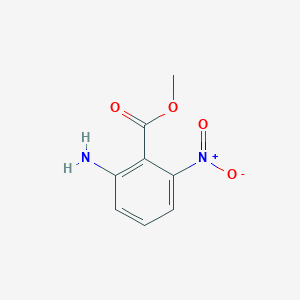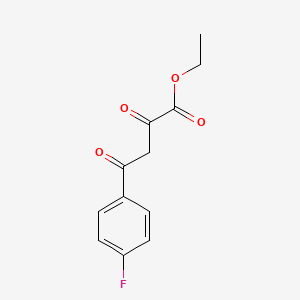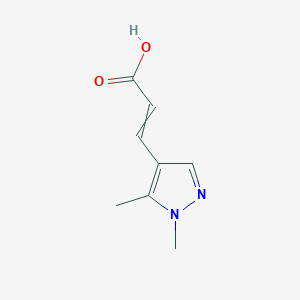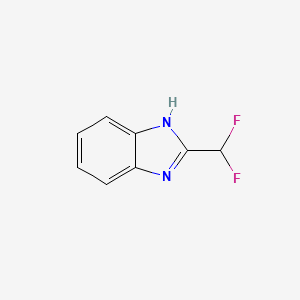
3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine
Descripción general
Descripción
The compound “3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine” appears to contain a thiadiazole ring, which is a type of heterocycle containing both sulfur and nitrogen atoms . It also has a trichloromethyl group attached, which is a functional group derived from methane where three of the hydrogen atoms have been replaced by chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronegativity of the chlorine atoms in the trichloromethyl group, which could pull electron density away from the rest of the molecule .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing thiadiazole rings are known to participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the trichloromethyl group and the thiadiazole ring. For example, the trichloromethyl group is quite electronegative and could influence the compound’s solubility and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A study on the synthesis and biological activity of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles, which are derivatives related to 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine, showed potential as fungicide lead compounds. These compounds were designed and synthesized by combining bioactive substructures, demonstrating growth inhibition against tested fungi. Notably, some derivatives exhibited a broad spectrum of fungicidal activity, indicating their potential as lead compounds for fungicide development (Fan et al., 2010).
Antimicrobial and Antifungal Activities
Research into novel 6-aminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties, related to the chemical family of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine, highlighted efficient synthesis techniques and significant antimicrobial activities against various bacterial strains. This demonstrates the potential of these compounds in developing new antimicrobial agents (Idrees et al., 2019).
Insecticidal Activity
A study on the design, synthesis, and insecticidal activity of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under solvent-free conditions revealed remarkable results against cotton leafworm (Spodoptera littoralis). This finding suggests the utility of such compounds, including derivatives of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine, in agricultural pest control (Ismail et al., 2021).
Potential as Antimicrobial Agents
A comprehensive review highlighted 2-amino-1,3,4-thiadiazole, a core structure related to 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine, as a promising scaffold for developing antimicrobial agents. This review emphasized the broad spectrum of antimicrobial properties exhibited by derivatives possessing the 2-amino-1,3,4-thiadiazole moiety, underscoring the significance of such compounds in addressing antibiotic resistance and the need for new antimicrobial drugs (Serban et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(trichloromethyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3N3S/c4-3(5,6)1-8-2(7)10-9-1/h(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNMMVVOSGGXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)N)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345235 | |
| Record name | 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine | |
CAS RN |
7523-57-1 | |
| Record name | 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


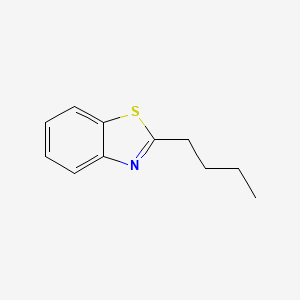
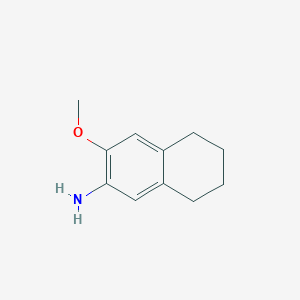
![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)
